N-Propyl-sulfamide sodium salt N-Propyl-sulfamide sodium salt
Brand Name: Vulcanchem
CAS No.: 1642873-03-7
VCID: VC5481021
InChI: InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1
SMILES: CCCNS(=O)(=O)[NH-].[Na+]
Molecular Formula: C3H9N2NaO2S
Molecular Weight: 160.17

N-Propyl-sulfamide sodium salt

CAS No.: 1642873-03-7

Cat. No.: VC5481021

Molecular Formula: C3H9N2NaO2S

Molecular Weight: 160.17

* For research use only. Not for human or veterinary use.

N-Propyl-sulfamide sodium salt - 1642873-03-7

Specification

CAS No. 1642873-03-7
Molecular Formula C3H9N2NaO2S
Molecular Weight 160.17
IUPAC Name sodium;propylsulfamoylazanide
Standard InChI InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1
Standard InChI Key AESNHQGBBHYMGZ-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)[NH-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Designations

N-Propyl-sulfamide sodium salt is systematically named sodium propylsulfamoylazanide under IUPAC nomenclature. Its structure consists of a propane chain linked to a sulfamoyl group, with a sodium ion counterbalancing the negative charge on the sulfamoyl nitrogen . The compound’s Standard InChI key is InChI=1S/C3H9N2O2S.Na/c1, reflecting its atomic connectivity and stereochemistry.

Table 1: Key Chemical Data

PropertyValueSource
CAS Number1642873-03-7
Molecular FormulaC3H9N2NaO2S\text{C}_3\text{H}_9\text{N}_2\text{NaO}_2\text{S}
Molecular Weight160.17 g/mol
Hazard StatementsH302, H315, H319, H335
Precautionary CodesP261, P305+P351+P338

Synthesis and Optimization Strategies

Conventional Alkali-Mediated Synthesis

The most documented route involves reacting N-propylsulfamide with potassium tert-butoxide (tBuOK) in DMSO at 20–30°C, followed by the addition of 5-(4-bromophenyl)-4,6-dichloropyrimidine . This method achieves yields up to 89% under optimized conditions . The sodium salt forms intermediately, facilitating nucleophilic substitution reactions crucial for pyrimidine derivatives.

Lithium Amide-Based Approaches

Alternative protocols utilize lithium amide in DMSO at 20–25°C, which enhances reaction rates through stronger deprotonation . For example, combining N-propylsulfamide (7.23 mol) with lithium amide (13.15 mol) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (6.57 mol) in DMSO yields intermediates for antiviral agents after 2–6 hours . This method emphasizes temperature control, as exceeding 25°C leads to byproduct formation.

Table 2: Comparative Synthesis Methods

MethodConditionsYieldSource
tBuOK/DMSO20–30°C, 5–6 hours89%
Lithium amide/DMSO20–25°C, 2–6 hours70.48%
Sodium hydride/DMF10–15°C, 8 hours85%

Purification and Isolation

Post-reaction workup typically involves acidification with citric acid to pH 4–5, precipitating the product . Recrystallization from methanol or ethyl acetate enhances purity to >98%, as verified by HPLC .

Pharmaceutical and Industrial Applications

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